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Compound Focus: Oleandrin

Cat. No.: S548407

Oleandrin is a highly lipid-soluble cardiac glycoside, a property that fundamentally shapes its
pharmacological and toxicological behavior [1] [2]. The table below summarizes its core characteristics and

the implications of its lipophilicity.

Property Description Impact on Pharmacokinetics/Pharmacodynamics
Chemical Cardenolide; aglycone The aglycone is the pharmacophoric moiety; overall
Structure steroidal moiety, lactone structure confers high lipid solubility [1].

ring, glycosyl moiety [1].

Physical Form White crystalline powder -

[1].

Molecular Weight 576.727 Da [1]. --

Melting Point 250°C [1]. --
Solubility Profile  Insoluble in water; Enables passive diffusion through biomembranes;
soluble in methanol, dictates use of non-polar solvents for extraction [3].

ethanol, chloroform, and
other organic solvents [1]

3].
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Property

Main Molecular

Target

Therapeutic
Blood
Concentration

Fatal Blood
Concentration

Description
Na+/K+-ATPase pump

(NKP) [4].

Not precisely defined, but
toxic effects observed from
~1-2 ng/ml [1].

~20 ng/ml [1].

Impact on Pharmacokinetics/Pharmacodynamics
Inhibition leads to increased intracellular Ca?*,
causing positive inotropy (therapeutic) and

cardiotoxicity [4].

Indicates a very narrow therapeutic window [1].

Highlights extreme toxicity potential.

Absorption, Distribution, Metabolism, and Excretion

(ADME)

Oleandrin's ADME profile is complex and contributes to its narrow therapeutic window. Key characteristics

are organized in the table below.

ADME
Key Characteristics Experimental Evidence & Notes
Phase
Absorption Rapid and effective after oral administration due Based on poisoning cases and
to high lipophilicity [3]. Bioavailability is limited by ~ animal studies; inferred from its
first-pass metabolism and potential P-gp efflux structural similarity to digitoxin [3]
[2]. [2].
Distribution  Extensive tissue distribution; reversibly binds to Animal studies show high
plasma proteins; half-life in humans is ~2.3 hours  concentrations in liver, kidneys, and
but elimination can be slow, leading to risk of spleen [2].
accumulation [2].
Metabolism  Undergoes Phase | metabolism (hydrolysis, Metabolites also contribute to

oxidation) via cytochrome P450 enzymes (e.g.,
CYP3A4) to active metabolites like oleandrigenin

2.

pharmacological and toxic effects

[2].

© 2026 Smolecule. All rights reserved.

217

Tech Support


https://www.mdpi.com/1422-0067/19/11/3350
https://www.mdpi.com/1422-0067/19/11/3350
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902680/
https://www.smolecule.com/products/s548407?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0041010125003794
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/xml/nlm?isPublishedV2=false
https://www.sciencedirect.com/science/article/abs/pii/S0041010125003794
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/xml/nlm?isPublishedV2=false
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/xml/nlm?isPublishedV2=false
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/xml/nlm?isPublishedV2=false
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/xml/nlm?isPublishedV2=false
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/xml/nlm?isPublishedV2=false
https://www.smolecule.com/products/s548407?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

ADME

Key Characteristics Experimental Evidence & Notes
Phase

Excretion Slow; primarily via hepatic/biliary routes; Renal excretion is minimal [2].
suspected enterohepatic recirculation may
prolong exposure [1] [2].

The following diagram illustrates the core mechanism of action and the subsequent downstream effects that

| Oleandrin |
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contribute to both its anticancer and toxic activities.
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Oleandrin inhibits Na+/K+-ATPase and STAT-3, driving diverse biological effects.

Experimental Protocols & Methodologies
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Analytical Detection of Oleandrin

Accurate quantification of oleandrin in biological matrices is crucial for PK studies and toxicology. Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

e Sample Preparation: Common techniques include Liquid-Liquid Extraction (LLE) with organic
solvents or Solid-Phase Extraction (SPE) for complex samples like serum, blood, or tissue
homogenates [2].

e Chromatography: Reversed-phase columns (e.g., C18) are standard. The mobile phase is typically
a gradient of water and organic modifiers like acetonitrile or methanol, often with additives such as
formic acid to improve ionization [2].

¢ Mass Spectrometry Detection: Electrospray lonization (ESI) in positive mode is used. The analysis
is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity,
tracking specific precursor-to-product ion transitions for oleandrin and its metabolites [2].

e Performance: Modern LC-MS/MS methods can achieve Low Limits of Detection (LOD) around 0.5-
1.0 ng/mL or lower, with recoveries often exceeding 70-90% [2].

Assessing Anticancer Activity In Vitro

The following workflow, commonly used in cited studies [5] [4], outlines key experiments for evaluating

oleandrin's anticancer effects.
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A standard workflow for evaluating the in vitro cytotoxic and anti-invasive effects of oleandrin.

Research Considerations & Toxicity

¢ Influencing Factors: Oleandrin content varies significantly by plant variety (red oleander has higher
cardenolide levels than white) and extraction solvent (non-polar solvents yield more oleandrin) [3].

¢ Toxicity Management: The narrow therapeutic window is the primary challenge. Potential strategies
to improve it include using prodrugs to enhance water solubility, novel drug delivery systems (e.g.,
nanoparticles) for targeted delivery, and exploring therapeutic drug monitoring based on sensitive
LC-MS/MS assays [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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